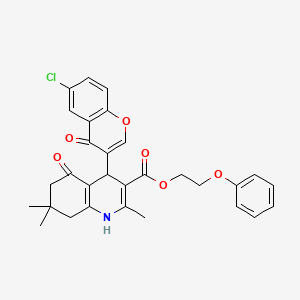
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide, also known as CMA, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.85 g/mol. CMA is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in a variety of models, including acute and chronic pain models. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has also been shown to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has also been shown to have low toxicity in animal models, making it a safe compound for use in research. However, the limitations of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide include its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide. One potential area of research is the development of novel antidepressant and anxiolytic agents based on the structure of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide. Another potential area of research is the investigation of the potential anti-inflammatory and analgesic effects of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide in human subjects. Additionally, the development of new synthesis methods for 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide may lead to the production of more potent and selective analogs with improved therapeutic profiles.
Métodos De Síntesis
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 3-methylbutanoyl chloride. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has been extensively studied for its potential applications in research and medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has also been investigated for its potential as a novel antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13(11-14-3-5-15(19)6-4-14)12-18(21)20-16-7-9-17(22-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIRZDRFKKLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

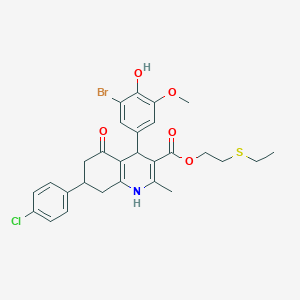

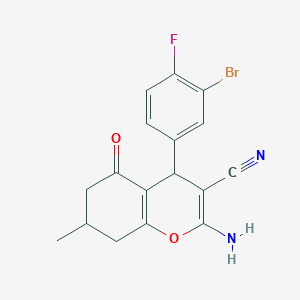


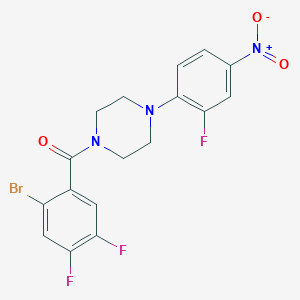
![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)
![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)
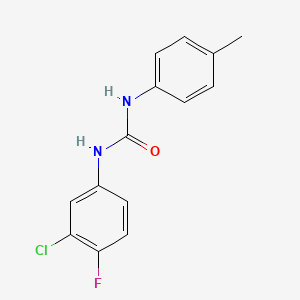
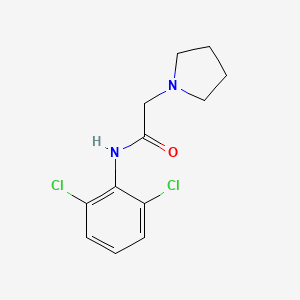
![4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B5130571.png)
![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)
